

An In-depth Technical Guide to Methyl 2-methoxy-5-nitronicotinate

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Compound of Interest

Compound Name: Methyl 2-methoxy-5-nitronicotinate

Cat. No.: B181460

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A Note on Isomeric Specificity: Scientific literature and chemical databases predominantly feature data for Methyl 6-methoxy-5-nitronicotinate (CAS No. 59237-49-9). Information regarding its isomer, **Methyl 2-methoxy-5-nitronicotinate**, is sparse. This guide will focus on the comprehensively documented Methyl 6-methoxy-5-nitronicotinate, presenting its chemical structure, properties, and a plausible synthetic route.

Chemical Structure and Identification

Methyl 6-methoxy-5-nitronicotinate is a substituted pyridine derivative, specifically a methyl ester of nicotinic acid. The core structure consists of a pyridine ring with a methoxy group at the 6th position, a nitro group at the 5th position, and a methyl carboxylate group at the 3rd position.

Identifier	Value
IUPAC Name	methyl 6-methoxy-5-nitropyridine-3-carboxylate[1]
Synonyms	Methyl 6-methoxy-5-nitronicotinate, Methyl 6-methoxy-5-nitro-3-pyridinecarboxylate[1]
CAS Number	59237-49-9[1][2][3][4][5]
Molecular Formula	C8H8N2O5[1][5][6]
SMILES	<chem>COC1=NC=C(C=C1--INVALID-LINK--[O-])C(=O)OC</chem> [1]
InChI Key	YVGHVJUGJZGYPW-UHFFFAOYSA-N[1][6]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for Methyl 6-methoxy-5-nitronicotinate.

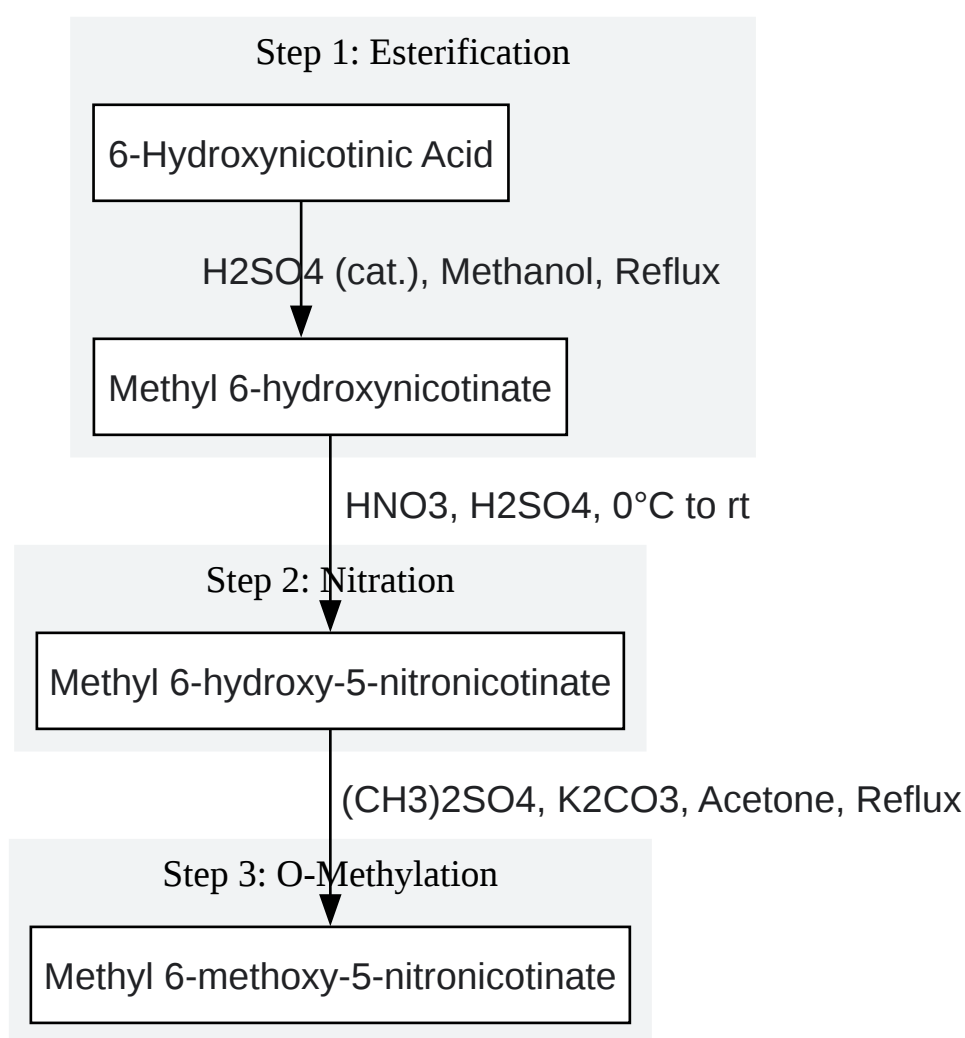
Property	Value	Source
Molecular Weight	212.16 g/mol	[1][3][7]
Exact Mass	212.04332136 Da	[1]
Purity	≥97%	[3][6][7]
Boiling Point (Predicted)	331.0±37.0 °C	
Density (Predicted)	1.356±0.06 g/cm3	
Storage Temperature	2-8°C	
XLogP3 (Computed)	0.8	[1]

Note: Boiling point and density are predicted values from chemical databases and have not been experimentally verified in the cited literature.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Methyl 6-methoxy-5-nitronicotinate is not readily available in the public domain, a plausible synthetic pathway can be conceptualized from fundamental organic chemistry principles. A logical approach would involve the esterification of 6-hydroxynicotinic acid, followed by nitration and then O-methylation.

Below is a generalized experimental workflow representing a potential synthesis route.



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A plausible synthetic workflow for Methyl 6-methoxy-5-nitronicotinate.

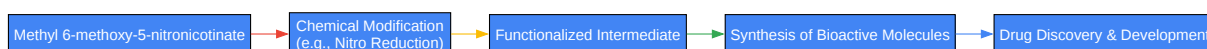
General Experimental Protocol (Hypothetical):

- **Esterification:** 6-Hydroxynicotinic acid would be dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid would be added, and the mixture would be heated to reflux for several hours to drive the reaction to completion. The excess methanol would then be removed under reduced pressure, and the resulting crude methyl 6-hydroxynicotinate would be purified.
- **Nitration:** The purified methyl 6-hydroxynicotinate would be slowly added to a cooled mixture of concentrated nitric acid and sulfuric acid. The reaction temperature would be carefully controlled to prevent over-nitration or decomposition. After the addition is complete, the reaction mixture would be allowed to warm to room temperature and stirred until the reaction is complete. The product, methyl 6-hydroxy-5-nitronicotinate, would be isolated by pouring the reaction mixture over ice and filtering the resulting precipitate.
- **O-Methylation:** The methyl 6-hydroxy-5-nitronicotinate would be dissolved in a suitable solvent such as acetone. An excess of a methylating agent, like dimethyl sulfate, and a base, such as potassium carbonate, would be added. The mixture would be heated to reflux until the starting material is consumed. The final product, Methyl 6-methoxy-5-nitronicotinate, would then be isolated and purified, likely through recrystallization or column chromatography.

Applications in Research and Drug Development

As a substituted nitropyridine derivative, Methyl 6-methoxy-5-nitronicotinate serves as a valuable building block in organic synthesis. The nitro group can be reduced to an amine, which can then be further functionalized, making it a key intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents. The ester and methoxy groups also offer sites for chemical modification. At present, there is no widely reported biological activity or established role in signaling pathways for this specific molecule; its primary utility lies in its potential as a chemical intermediate.

The logical relationship for its utility in drug discovery is outlined below.



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Role of Methyl 6-methoxy-5-nitronicotinate in drug discovery.

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References

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